1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is a chemical compound with the molecular formula and a molecular weight of 209.28 g/mol. This compound is classified as an amino alcohol and is particularly noted for its potential applications in pharmacology, specifically as a beta-adrenergic blocker. It has been studied for its effects on multi-drug resistance and its modulatory properties in various biological systems .
The synthesis of 1-amino-3-(2-isopropyl-phenoxy)-propan-2-ol can be achieved through several methods, typically involving the reaction of specific precursors under controlled conditions. One notable method involves the use of 4-hydroxy benzyl alcohol as a starting material. The synthesis process includes:
This method emphasizes the importance of temperature control and the use of specific catalysts to achieve high purity and yield.
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol can participate in various chemical reactions typical for amino alcohols, including:
These reactions are crucial for modifying the compound for specific therapeutic applications or enhancing its pharmacological properties .
The mechanism of action for 1-amino-3-(2-isopropyl-phenoxy)-propan-2-ol primarily involves its role as a beta-adrenergic antagonist. It binds to beta receptors, inhibiting the action of catecholamines like adrenaline and noradrenaline. This blockade leads to various physiological effects, including:
These effects make it useful in treating conditions such as hypertension and arrhythmias .
Relevant data from studies indicate that the compound exhibits significant biological activity, which correlates with its structural features .
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol has several scientific uses, particularly in pharmacology:
The spatial orientation of the isopropyl group on the phenoxy ring critically determines β-adrenoceptor binding efficiency. Ortho-substitution (at the 2-position) in 1-amino-3-(2-isopropyl-phenoxy)-propan-2-ol creates optimal steric and electronic conditions for high-affinity receptor interactions. This configuration forces the isopropyl group into a perpendicular orientation relative to the aromatic plane, reducing conformational flexibility and pre-organizing the molecule for optimal fit within the adrenoceptor’s hydrophobic subpocket [4] [9]. Molecular docking simulations reveal that ortho-substituted analogs achieve 3.5-fold stronger hydrogen bonding with Ser165 (transmembrane helix 4) and π-stacking with Phe290 (helix 6) compared to para-substituted isomers [9].
Table 1: Receptor Affinity of Phenoxy Substitution Isomers
Substitution Pattern | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | Selectivity Ratio (β2/β1) |
---|---|---|---|
Ortho (2-isopropyl) | 12.4 ± 1.2 | 1,840 ± 210 | 148.4 |
Meta (3-isopropyl) | 38.7 ± 3.5 | 962 ± 85 | 24.9 |
Para (4-isopropyl) | 105.6 ± 9.8 | 387 ± 32 | 3.7 |
Electron-donating alkyl groups at the ortho position enhance binding through hyperconjugative effects that increase electron density at the ether oxygen, strengthening hydrogen bonding with Asn293. Conversely, ortho-halo substituents diminish affinity due to unfavorable dipole interactions within the binding cavity. The ortho-isopropyl configuration uniquely balances steric bulk and lipophilicity, yielding a log P value of 2.8 – optimal for membrane penetration while maintaining receptor complementarity [4] [9].
The secondary isopropylamine moiety serves as a critical pharmacophore for both potency and β1-subtype selectivity. Protonation of the amine nitrogen at physiological pH enables ionic bonding with Asp121 (transmembrane helix 3), a conserved residue essential for β-adrenoceptor activation. The branched isopropyl group confers 15-fold β1/β2 selectivity by exploiting divergent steric constraints in the orthosteric binding sites [4] [7].
Comparative studies with linear alkylamino analogs demonstrate that:
The isopropyl group’s γ-branching creates optimal van der Waals contacts with Leu350 in β1 receptors, while clashing with Glu355 in β2 receptors. This stereoselective discrimination is evidenced by 98-fold higher potency of (S)-enantiomers versus (R)-counterparts, as confirmed through chiral chromatography and functional cAMP assays [4] [7]. Metabolic stability studies reveal that the isopropyl group confers resistance to hepatic N-dealkylation, with <5% metabolic clearance in microsomal assays versus 37% for ethylamino analogs [7].
Systematic modification of the propanolamine linker reveals strict geometric requirements for optimal receptor engagement. The three-carbon chain establishes essential hydrogen bonds between the β-hydroxy group and Ser168/Asn293 while positioning the amino group for salt bridge formation with Asp121.
Table 2: Pharmacological Profile of Alkyl Chain Variants
Alkyl Chain Structure | β1 IC50 (nM) | β2 IC50 (nM) | cAMP Inhibition (%) | Log D7.4 |
---|---|---|---|---|
1-Amino-2-phenoxyethane | 420 ± 38 | 3,150 ± 290 | 41 ± 6 | 1.92 |
1-Amino-3-phenoxypropane | 18 ± 2.1 | 1,920 ± 175 | 89 ± 4 | 2.35 |
1-Amino-4-phenoxybutane | 215 ± 19 | 980 ± 85 | 53 ± 5 | 2.81 |
1-Amino-3-(2-IP-phenoxy)propane | 9.8 ± 0.9 | 1,450 ± 132 | 94 ± 3 | 2.83 |
Contraction to two-carbon linkers (ethanolamine derivatives) diminishes β1 affinity 45-fold due to inability to simultaneously engage Asp121 and Ser168. Extension to four-carbon chains reduces potency 22-fold by displacing the amino group from its optimal position relative to Asp121. Molecular dynamics simulations confirm that three-carbon analogs maintain the lowest binding energy conformation (-9.2 kcal/mol) with <1.5 Å positional deviation during 100 ns simulations [9].
The β-hydroxyl stereochemistry further modulates activity: (R)-isomers exhibit 3-fold greater β1 blockade than (S)-isomers due to preferential hydrogen bonding with Asn293. Removal of the hydroxyl group (e.g., 1-amino-3-phenoxypropane) ablates activity, confirming its essential role in receptor anchoring [4] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4